8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
Properties
IUPAC Name |
4,7-dimethyl-2-(2-morpholin-4-ylethyl)-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O3/c1-4-5-22-13(2)12-24-14-15(19-17(22)24)20(3)18(26)23(16(14)25)7-6-21-8-10-27-11-9-21/h4,12H,1,5-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYOZYFKQQQFJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CCN4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 887215-79-4) is a synthetic compound belonging to the imidazopurine class. Its unique structure and functional groups suggest potential biological activities that are of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 372.4 g/mol. The compound features an imidazo[2,1-f]purine core with substituents that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H24N6O3 |
| Molecular Weight | 372.4 g/mol |
| CAS Number | 887215-79-4 |
Research indicates that this compound may exert its biological effects through several mechanisms:
Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in nucleotide metabolism. This inhibition can affect cellular proliferation and survival pathways.
Modulation of Signal Transduction Pathways : The morpholinoethyl group may enhance the compound's interaction with cellular receptors or signaling molecules. This interaction could modulate pathways associated with cell growth and apoptosis.
Pharmacological Effects
The pharmacological profile of this compound suggests various therapeutic applications:
- Antiproliferative Activity : Preliminary studies have indicated that the compound exhibits antiproliferative effects against certain cancer cell lines. For instance, it has been tested against HeLa and MDA-MB-231 cells with promising results.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cell Viability Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in cancer cell lines at concentrations ranging from 0.15 to 10 µM.
- Mechanistic Studies : Research indicated that the compound may induce apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
- Molecular Docking Studies : Computational studies have provided insights into the binding affinity of the compound to target enzymes involved in cancer progression.
Comparison with Similar Compounds
Structure-Activity Relationship (SAR) Trends
8-Substituents: Aromatic groups (e.g., 2-aminophenyl, 3-chloro-4-methylphenyl) enhance receptor binding (e.g., PPARγ, 5-HT1A) but may reduce metabolic stability. Aliphatic chains (e.g., allyl, hydroxybutyl) improve solubility and kinase inhibition but reduce affinity for G-protein-coupled receptors.
3-Substituents: Morpholinoethyl chains balance lipophilicity and hydrogen-bonding capacity, favoring CNS penetration and PDE inhibition. Fluorobenzyl or methylallyl groups increase logP values, enhancing blood-brain barrier permeability but risking off-target toxicity.
1-/7-Methyl Groups :
- Consistently improve metabolic stability across analogs by blocking N-demethylation pathways.
Q & A
Q. How can researchers optimize the synthesis of 8-allyl-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to improve yield and purity?
- Methodological Answer : Utilize statistical design of experiments (DoE) to systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, highlights the application of DoE in chemical technology to minimize trial-and-error approaches. Additionally, consider Huisgen cycloaddition or nucleophilic substitution strategies (as seen in and ) for functionalizing the morpholinoethyl and allyl groups. Reaction monitoring via HPLC or TLC can help identify intermediates and optimize stepwise yields .
Q. What purification techniques are effective for isolating this compound from reaction byproducts?
- Methodological Answer : Column chromatography using silica gel or reverse-phase C18 columns is recommended, as demonstrated in for structurally similar purinediones. Gradient elution with solvents like dichloromethane/methanol (95:5 to 80:20) can resolve polar impurities. For persistent byproducts, recrystallization in ethanol or acetonitrile may enhance purity. Confirmation via melting point analysis and NMR (e.g., comparing δH values to literature) is critical .
Q. Which spectroscopic methods are most reliable for confirming the structure of this compound?
- Methodological Answer : Combine -NMR and -NMR to verify substituent positions (e.g., allyl protons at δ 5.2–5.8 ppm and morpholinoethyl protons at δ 2.4–3.5 ppm). High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., calculated vs. observed m/z within 2 ppm). IR spectroscopy can confirm carbonyl stretches (1700–1750 cm) and secondary amine bands, as detailed in and .
Q. How stable is this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by storing the compound in buffers (pH 3–10) at 40°C for 4 weeks. Monitor degradation via HPLC and identify products using LC-MS. and suggest that imidazo-purinediones with allyl groups may undergo hydrolysis under acidic conditions, requiring inert storage (argon atmosphere, desiccants) .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to adenosine receptors?
- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model interactions with A or A adenosine receptors. and emphasize the role of substituents (e.g., morpholinoethyl) in modulating receptor selectivity. Validate predictions with in vitro cAMP assays or radioligand binding studies .
Q. How can researchers resolve contradictions in spectral data for structurally related derivatives?
Q. What green chemistry approaches can reduce waste in the synthesis of this compound?
- Methodological Answer : Replace traditional solvents (DMF, THF) with biodegradable alternatives like cyclopentyl methyl ether (CPME) or water-ethanol mixtures. highlights solvent selection based on computational reaction path analysis. Catalytic methods (e.g., Cu-catalyzed click chemistry in ) can also minimize stoichiometric reagents .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?
- Methodological Answer : Systematically modify substituents (e.g., allyl to propargyl or morpholinoethyl to piperazinyl) and evaluate solubility (logP), metabolic stability (CYP450 assays), and bioavailability (Caco-2 permeability). and used virtual screening (Chemicalize.org ) to prioritize analogs with drug-like properties (e.g., Lipinski’s Rule of Five) .
Key Challenges and Solutions
- Contradictory Spectral Assignments : Use isotopic labeling (e.g., -NMR) or advanced mass spectrometry (MALDI-TOF/TOF) to clarify ambiguous fragments .
- Low Yield in Final Step : Optimize protecting groups (e.g., tert-butyloxycarbonyl for amines) to prevent side reactions during allylation/morpholinoethylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
